molecular formula C11H11ClO4 B1624714 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid CAS No. 39496-87-2

4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid

Cat. No. B1624714
CAS RN: 39496-87-2
M. Wt: 242.65 g/mol
InChI Key: TYBSBVRUMNOIHC-UHFFFAOYSA-N
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Description

The compound “3-(3-Chloro-4-methoxyphenyl)propionic acid” is an organic building block . It has the empirical formula C10H11ClO3 and a molecular weight of 214.65 .


Molecular Structure Analysis

The molecular structure of a similar compound, “3-Chloro-4-methoxyphenyl isocyanate”, has a molecular formula of C8H6ClNO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-Chloro-4-methoxyphenyl isocyanate”, include a molecular formula of C8H6ClNO2 and a molecular mass of 183.59 .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

A study by (Kiyani & Ghorbani, 2015) highlights the use of 4-oxobutanoic acids in the synthesis of 4H-isoxazol-5(4H)-ones through a multi-component reaction in an aqueous medium. This research demonstrates the compound's role in efficient and eco-friendly chemical synthesis.

2. Photochemical Synthesis

Research by (Álvaro et al., 1987) explored the photolysis of esters derived from 4-oxobutanoic acids, leading to the formation of chromones, which are useful in various chemical syntheses. This study provides insights into the compound's potential in photochemical applications.

3. Reactivity Studies

In a study by (Amalʼchieva et al., 2022), the reactivity of 4-oxobutanoic acids with 2-(aminophenyl)methanol was examined. This research highlights the compound's use in studying reaction mechanisms and molecular interactions.

4. Asymmetric Synthesis

(Shimizu et al., 1990) conducted a study focusing on the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. The research showcases the compound's application in stereoselective synthesis, an important aspect of pharmaceutical chemistry.

5. Molecular Structure Analysis

The work by (Fernandes et al., 2017) on a chloramphenicol derivative, which includes 4-oxobutanoic acid, provides insights into molecular structure analysis using spectroscopic methods. This research contributes to our understanding of complex molecular structures.

6. PET Imaging Research

(Wang et al., 2017) synthesized a compound for PET imaging in Parkinson's disease research. This showcases the use of 4-oxobutanoic acid derivatives in developing diagnostic tools in medicine.

Safety And Hazards

The safety data sheet for “3-Chloro-4-methoxyphenyl isocyanate” indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBSBVRUMNOIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192635
Record name Benzenebutanoic acid, 3-chloro-4-methoxy-gamma-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid

CAS RN

39496-87-2
Record name Benzenebutanoic acid, 3-chloro-4-methoxy-gamma-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039496872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenebutanoic acid, 3-chloro-4-methoxy-gamma-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-(3-amino-4-methoxybenzoyl) propionic acid (5 g.) in concentrated hydrochloric acid (25 ml.) was diazotised at 0° C by the addition of a solution of sodium nitrate (1.54 g.) in water (5 ml.). This diazo solution was added with stirring to a solution containing hydrated copper sulphate (6.3 g.) and sodium chloride (5.4 g.) in water (20 ml.) to which had been added a solution containing sodium metabisulphite (1.4 g.) and sodium hydroxide (0.9 g.) in water (10 ml.). The mixture was then heated on the steam bath for 30 minutes when a solid separated. The mixture was cooled, the solid collected and washed with cold water. It was crystallised from methanol to yield the product (4.2 g.), m.p. 187°-189° C.
Name
3-(3-amino-4-methoxybenzoyl) propionic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrated copper sulphate
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Quantity
0.9 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3-(3-amino-4-methoxybenzoyl) propionic acid (5 g.) in concentrated hydrochloric acid (25 ml.) was diazotised at 0°C by the addition of a solution of sodium nitrite (1.54 g.) in water (5 ml.). This diazo solution was added with stirring to a solution containing hydrated copper sulphate (6.3 g.) and sodium chloride (5.4 g.) in water (20 ml.) to which had been added a solution containing sodium metabisulphite (1.4 g.) and sodium hyroxide (0.9 g.) in water (10 ml.). The mixture was then heated on the steam bath for 30 minutes when a solid separated. The mixture was cooled, the solid collected and washed with cold water. It was crystallised from methanol to yield the product (4.2 g.), m.p. 187°-189°C.
Name
3-(3-amino-4-methoxybenzoyl) propionic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrated copper sulphate
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Quantity
0.9 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid
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4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid
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Reactant of Route 6
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4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid

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